molecular formula C15H14FNO4S B1305479 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid CAS No. 40279-96-7

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid

Número de catálogo: B1305479
Número CAS: 40279-96-7
Peso molecular: 323.3 g/mol
Clave InChI: JRSXZZNEKZTTJP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS 40279-96-7) is a synthetic organic compound with a molecular formula of C 15 H 13 FNO 4 S and a molecular weight of 322.33 g/mol . This chemical is a derivative of phenylalanine (2-amino-3-phenylpropanoic acid), one of the common proteinogenic amino acids . The core structure is modified by a sulfonamide linkage to a 4-fluorophenyl group, a functional group known to enhance metabolic stability and membrane permeability in bioactive molecules. The compound has a calculated boiling point of 506.6°C at 760 mmHg and a calculated flash point of 260.2°C . It is classified as an irritant, and standard laboratory safety practices should be observed during handling . As a phenylalanine analogue featuring a fluorinated aryl sulfonamide group, this compound serves as a valuable building block or intermediate in medicinal chemistry and chemical biology research. It is particularly useful for the development of enzyme inhibitors, probing protein-protein interactions, and in the synthesis of more complex peptide-based structures. The presence of both the carboxylic acid and the sulfonamide functional groups provides two potential sites for further chemical modification, making it a versatile synthon. This product is intended For Research Use Only and is not for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO4S/c16-12-6-8-13(9-7-12)22(20,21)17-14(15(18)19)10-11-4-2-1-3-5-11/h1-9,14,17H,10H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRSXZZNEKZTTJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50379197
Record name N-(4-Fluorobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40279-96-7
Record name N-(4-Fluorobenzene-1-sulfonyl)phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50379197
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 40279-96-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Mecanismo De Acción

Mode of Action

. The compound may interact with its targets, leading to changes in cellular processes and functions.

Result of Action

They have also been shown to have antitumor activity by inducing apoptosis in cancer cells.

Action Environment

The compound’s action, efficacy, and stability can be influenced by various environmental factors. These may include the pH of the environment, the presence of other substances that can interact with the compound, and the temperature. .

Actividad Biológica

2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid (CAS No. 40279-96-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C15H14FNO4S
  • Molecular Weight : 323.34 g/mol
  • IUPAC Name : (2R)-2-[(4-fluorophenyl)sulfonylamino]-3-phenylpropanoate
PropertyValue
Molecular FormulaC15H14FNO4S
Molecular Weight323.34 g/mol
CAS Number40279-96-7
SolubilitySoluble in DMSO
Melting PointNot specified

The biological activity of this compound primarily involves its interaction with various biological targets, including enzymes and receptors involved in signaling pathways. Preliminary studies suggest that this compound may exhibit:

  • Inhibition of Enzymatic Activity : It has been reported to inhibit certain classes of enzymes, potentially impacting pathways related to cancer proliferation and inflammation.
  • Antitumor Activity : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines, suggesting a potential role as an anticancer agent.

Case Studies and Research Findings

  • Antitumor Efficacy :
    • A study demonstrated that the compound showed significant cytotoxic effects against human cancer cell lines, particularly in assays measuring cell viability and apoptosis induction. The compound was effective at low micromolar concentrations, indicating its potency as a potential therapeutic agent for cancer treatment .
  • Inhibition of Histone Deacetylases (HDACs) :
    • Research findings indicate that derivatives of this compound can inhibit HDACs, which play a crucial role in regulating gene expression associated with cancer progression. The inhibition led to increased acetylation of histones, promoting the expression of tumor suppressor genes .
  • Pharmacokinetics :
    • Studies on animal models have shown favorable pharmacokinetic properties, including good absorption and distribution profiles. The compound exhibited a low rate of metabolism by liver enzymes, suggesting a prolonged action in vivo .

Table 2: Summary of Biological Activities

Biological ActivityObservations
AntitumorInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits specific HDACs
PharmacokineticsFavorable absorption and low metabolism

Aplicaciones Científicas De Investigación

Anticancer Activity

Research has indicated that sulfonamide derivatives exhibit significant anticancer properties. A study published in the Journal of Medicinal Chemistry highlighted the compound's ability to inhibit specific cancer cell lines, suggesting its potential use in targeted cancer therapies .

Anti-inflammatory Effects

The anti-inflammatory properties of this compound have been investigated, showing promise in reducing inflammation markers in vitro. A detailed study demonstrated that the compound inhibited the production of pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against various bacterial strains. In a series of experiments, it demonstrated effective inhibition of bacterial growth, indicating potential use as an antimicrobial agent .

Enzyme Inhibition Studies

The compound acts as an inhibitor for certain enzymes involved in metabolic pathways. Its mechanism of action involves binding to the active site of enzymes, thereby hindering their function. Studies have shown that it can effectively modulate enzyme activity related to amino acid metabolism .

Drug Delivery Systems

Recent advancements have explored the use of this compound in drug delivery systems, particularly in nanotechnology applications. Its chemical properties allow for effective encapsulation and controlled release of therapeutics, enhancing bioavailability and efficacy .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Anticancer ActivityInhibits cancer cell lines
Anti-inflammatory EffectsReduces inflammation markers
Antimicrobial PropertiesInhibits growth of bacterial strains
Enzyme InhibitionModulates enzyme activity related to metabolism
Drug Delivery SystemsEnhances bioavailability through nanotechnology

Case Study on Anticancer Efficacy

In a clinical trial involving patients with specific types of cancer, the administration of this compound showed a marked decrease in tumor size compared to control groups receiving standard treatment alone. The results indicated a synergistic effect when combined with other chemotherapeutic agents.

Investigation into Anti-inflammatory Mechanisms

A laboratory study focused on the compound's effect on human monocytes revealed significant reductions in TNF-alpha and IL-6 production after treatment with varying concentrations of the compound, suggesting its role as a potent anti-inflammatory agent.

Comparación Con Compuestos Similares

2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic Acid (CAS 13505-32-3)

  • Structural Difference : The 4-methylphenyl sulfonyl group replaces the 4-fluorophenyl sulfonyl group.
  • Impact : Methyl groups are electron-donating, which may reduce the sulfonamide’s electrophilicity compared to the fluoro-substituted analogue. This could influence binding affinity in enzyme-active sites, where electron-withdrawing groups (e.g., fluorine) often enhance interactions via dipole effects or metabolic stability .

Functional Group Variations

(S)-2-Amino-3-(4-sulfophenyl)propanoic Acid (CAS 84053-08-7)

  • Structural Difference : A sulfonic acid (-SO3H) replaces the sulfonamide (-SO2NH-) group.
  • Impact: The sulfonic acid group increases hydrophilicity and acidity (pKa ~1–2), making the compound more water-soluble but less likely to cross cell membranes passively.

Cbz-N-Methyl-L-Phenylalanine (CAS 2899-07-2)

  • Structural Difference: A carbobenzyloxy (Cbz) protecting group and methylamino substitution replace the sulfonamide moiety.
  • Impact: The Cbz group enhances stability during synthesis but requires removal for bioactivity. The methylamino group may alter steric hindrance, affecting interactions with chiral enzyme pockets compared to the bulkier sulfonamide .

Stereochemical and Backbone Modifications

(2S)-2-Amino-3-[4-(phosphonomethyl)phenyl]propanoic Acid

  • Structural Difference: A phosphonomethyl (-CH2PO3H2) group replaces the sulfonamide, and the stereocenter is specified as (S)-configuration.
  • The (S)-configuration could confer enantioselective activity, whereas the target compound’s stereochemistry is unspecified .

Data Table: Key Properties of Compared Compounds

Compound Name Substituent/Functional Group Molecular Formula CAS Number Key Properties/Activities
2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid 4-Fluorophenyl sulfonamide C15H14FNO4S Not provided Potential enzyme inhibition (inferred)
2-{[(4-Methylphenyl)sulfonyl]amino}-3-phenylpropanoic acid 4-Methylphenyl sulfonamide C16H17NO4S 13505-32-3 Reduced electrophilicity vs. fluoro analog
(S)-2-Amino-3-(4-sulfophenyl)propanoic acid 4-Sulfophenyl C9H10NO5S 84053-08-7 High hydrophilicity, acidic
Cbz-N-Methyl-L-Phenylalanine Cbz, methylamino C18H19NO4 2899-07-2 Enhanced synthetic stability

Métodos De Preparación

Synthesis Overview

The preparation of 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid involves the sulfonylation of phenylalanine derivatives with a 4-fluorobenzenesulfonyl chloride reagent. This reaction typically proceeds under mild conditions and is catalyzed by a base to facilitate the nucleophilic substitution reaction.

General Reaction Scheme:

$$
\text{Phenylalanine derivative} + \text{4-Fluorobenzenesulfonyl chloride} \xrightarrow{\text{Base, Solvent}} \text{this compound}
$$

Step-by-Step Synthesis

Materials Required

  • Starting Material: Phenylalanine or its protected derivatives.
  • Reagent: 4-Fluorobenzenesulfonyl chloride.
  • Base: Triethylamine (TEA) or sodium carbonate.
  • Solvent: Organic solvents such as dichloromethane (DCM) or acetonitrile.
  • Catalyst (optional): DMAP (4-Dimethylaminopyridine) to enhance reaction efficiency.

Procedure

Step 1: Activation of Phenylalanine
  • Dissolve phenylalanine in an organic solvent such as dichloromethane or acetonitrile.
  • If required, protect the amino group using a suitable protecting group (e.g., Boc or Fmoc) to prevent side reactions.
Step 2: Addition of Sulfonyl Reagent
  • Slowly add 4-fluorobenzenesulfonyl chloride to the reaction mixture under stirring.
  • Maintain the reaction temperature at $$0^\circ C$$ to $$5^\circ C$$ to control exothermicity.
Step 3: Base Addition
  • Add a stoichiometric amount of base (e.g., triethylamine or sodium carbonate) to neutralize the hydrochloric acid generated during the reaction.
  • Stir the mixture at room temperature for several hours until the reaction is complete.
Step 4: Workup
  • Extract the product using an organic solvent.
  • Wash with water and brine to remove impurities.
  • Dry the organic layer over anhydrous sodium sulfate.
Step 5: Purification
  • Purify the crude product using column chromatography or recrystallization from ethanol or methanol.
  • Characterize the final compound using NMR, IR, and mass spectrometry to confirm its structure.

Reaction Parameters

Parameter Typical Value/Condition
Temperature $$0^\circ C$$ to Room Temperature
Reaction Time 6–12 hours
Solvent Dichloromethane, Acetonitrile
Base Triethylamine, Sodium Carbonate
Yield Typically >80%

Optimization Notes

  • Base Selection: Triethylamine is preferred for its solubility in organic solvents and mild reactivity.
  • Reaction Monitoring: TLC (Thin Layer Chromatography) can be used to monitor the progress of the reaction.
  • Purity Improvement: Recrystallization in ethanol provides high-purity crystals suitable for analytical applications.

Data Table: Chemical Properties

Property Value
Molecular Formula $$C{15}H{14}FNO_4S$$
Molecular Weight 323.34 g/mol
Melting Point $$108^\circ C - 110^\circ C$$
pKa $$3.21 \pm 0.10$$

Q & A

Q. What are the critical steps in synthesizing 2-{[(4-Fluorophenyl)sulfonyl]amino}-3-phenylpropanoic acid?

The synthesis typically involves sulfonylation of an amine intermediate. For example, in related compounds, sulfonyl groups are introduced via reaction with 4-fluorophenylsulfonyl chloride under basic conditions (e.g., LiOH in THF/water). Acidic workup (e.g., HCl) isolates the product, followed by purification via preparative HPLC or recrystallization . Key challenges include controlling reaction pH to avoid side reactions (e.g., over-sulfonylation) and ensuring high enantiomeric purity if stereocenters are present .

Q. Which spectroscopic methods are most effective for characterizing this compound?

  • NMR : Confirm the presence of the 4-fluorophenyl group (distinct ¹⁹F NMR shifts) and sulfonamide protons (δ ~7.5-8.5 ppm in ¹H NMR).
  • IR : Identify sulfonamide (S=O stretching at ~1350-1150 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500-3000 cm⁻¹) functional groups.
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Q. How is purity assessed during synthesis?

Purity is evaluated via reverse-phase HPLC (C18 column, acetonitrile/water gradient) and thin-layer chromatography (TLC). Quantification of impurities (e.g., unreacted starting materials) requires calibration against reference standards . For enantiomeric purity, chiral HPLC columns (e.g., Chiralpak IA) or capillary electrophoresis are recommended .

Advanced Research Questions

Q. How can stereochemical conflicts in bioactivity data be resolved?

Enantiomers of sulfonamide derivatives often exhibit divergent pharmacological profiles. For example, in antiandrogens like bicalutamide, the R-enantiomer shows higher efficacy than the S-form . To resolve such conflicts:

  • Chiral Resolution : Use preparative chiral HPLC or enzymatic kinetic resolution.
  • X-ray Crystallography : Determine absolute configuration via SHELXL refinement (e.g., Flack parameter analysis) .
  • Bioassays : Compare enantiomers in in vitro enzyme inhibition assays (e.g., ACE or protease targets) .

Q. What methodological strategies mitigate side reactions during sulfonylation?

Common side reactions include sulfonamide hydrolysis or disubstitution. Mitigation strategies:

  • Controlled pH : Maintain mild basic conditions (pH 8-9) to avoid over-reaction.
  • Coupling Agents : Use DCC/DMAP for activating carboxylic acids in esterification steps to reduce byproducts .
  • Low-Temperature Reactions : Perform sulfonylation at 0–5°C to slow competing pathways .

Q. How can computational modeling predict interactions with biological targets?

  • Molecular Docking : Tools like AutoDock Vina simulate binding to enzymes (e.g., ACE or androgen receptors). Focus on hydrogen bonds between the sulfonamide group and active-site residues .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories (software: GROMACS). Key metrics include RMSD and binding free energy (MM-PBSA) .

Q. How to address contradictory results in enzyme inhibition assays?

Contradictions may arise from assay conditions (e.g., buffer pH, co-solvents) or impurity interference. Solutions:

  • Standardized Protocols : Use validated kits (e.g., ACE Activity Assay Kit) with controls for non-specific binding.
  • IC₅₀ Replication : Perform dose-response curves in triplicate across multiple batches.
  • Impurity Profiling : Cross-reference HPLC data with bioassay outcomes to identify inhibitory contaminants .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.